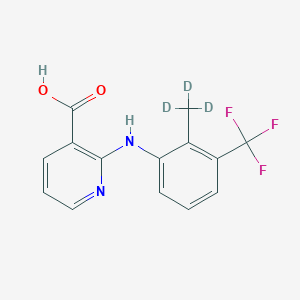

Flunixin-d3

Descripción general

Descripción

- La dihidroergocristina es parte de los productos de la mezcla de ergoloides y pertenece a la clase de alcaloides de la ergolina .

- Es semisintética, caracterizada por un esqueleto estructural formado por un alcaloide de la ergolina .

- El compuesto se usa para retrasar el deterioro mental progresivo en condiciones como la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

Enfermedades Cerebrovasculares: La dihidroergocristina se utiliza en algunos países (por ejemplo, Brasil) como un agente único para el tratamiento de eventos vasculares cerebrales y periféricos.

Función Cognitiva: Juega un papel en el manejo de la función cognitiva.

Trastornos Vasculares: Tratamiento sintomático de las enfermedades vasculares de las extremidades.

Terapia Combinada: Se utiliza a menudo en combinación con otros alcaloides de ergoloides (por ejemplo, dihidroergocornina, dihidroergocriptina) para diversas indicaciones.

Mecanismo De Acción

- La dihidroergocristina es un inhibidor de la γ-secretasa (GSI).

- Reduce la producción de péptidos amiloide-β de la enfermedad de Alzheimer al unirse directamente a la γ-secretasa y la Nicastrina .

Análisis Bioquímico

Biochemical Properties

Flunixin-d3 plays a significant role in biochemical reactions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . Additionally, this compound interacts with various biomolecules, including proteins and enzymes involved in the inflammatory response .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation and pain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX enzymes, leading to their inhibition . By binding to the active site of COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, which are responsible for mediating inflammation, pain, and fever . Additionally, this compound may influence gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . Studies have shown that this compound exhibits a rapid onset of action, with peak effects occurring within 12 to 16 hours after administration . The duration of its activity can last up to 24-36 hours, depending on the dosage and administration route . Long-term effects on cellular function have been observed, particularly in terms of sustained anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal ulcers, renal dysfunction, and hepatic toxicity may occur . The threshold for these adverse effects depends on the species and individual animal’s response to the drug .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with COX enzymes and the subsequent inhibition of prostaglandin synthesis . The deuterium labeling in this compound affects its pharmacokinetic and metabolic profiles, potentially altering its absorption, distribution, metabolism, and excretion . These changes can influence the drug’s efficacy and safety in different biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The deuterium labeling in this compound may enhance its distribution and localization, leading to improved therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the drug’s activity and function within cells, contributing to its overall therapeutic effects .

Métodos De Preparación

- La dihidroergocristina se puede sintetizar a partir de alcaloides de ergot naturales o sus derivados.

- Los métodos de producción industrial implican modificaciones químicas de los alcaloides de ergot para producir dihidroergocristina.

Análisis De Reacciones Químicas

- La dihidroergocristina experimenta varias reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos y las condiciones comunes dependen de la transformación específica.

- Los productos principales formados incluyen derivados de la estructura central de la ergolina.

Comparación Con Compuestos Similares

- La dihidroergocristina está estrechamente relacionada con la dihidroergocornina y la dihidroergocriptina, que también son componentes de los mesilatos de ergoloides .

- Estos compuestos comparten similitudes estructurales pero tienen perfiles farmacológicos distintos.

Propiedades

IUPAC Name |

2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOCSNJCXJYGPE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583582 | |

| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-60-6 | |

| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015856-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Flunixin-d3 in this research?

A1: this compound serves as an internal standard in this study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to the sample, in this case, bovine meat and milk, at a known concentration.

Q2: Why is a multiresidue method important for detecting NSAIDs like Flunixin in food products?

A2: A multiresidue method allows for the simultaneous detection and quantification of multiple NSAIDs, like Flunixin, in a single analysis []. This is important for food safety monitoring because it offers several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)

![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)